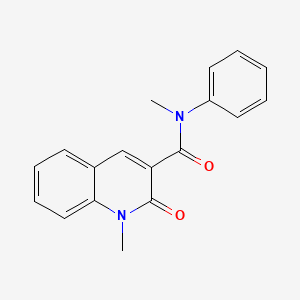

N,1-Dimethyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide

Description

N,1-Dimethyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide (commonly known as roquinimex, LS-2616) is a quinoline-3-carboxamide derivative with a unique substitution pattern: an N-methyl group at position 1, a phenyl group attached to the carboxamide nitrogen, and a hydroxyl group at position 4 (Figure 1). Its structural framework serves as a scaffold for developing analogs with diverse biological activities, ranging from analgesics to anticancer agents.

Properties

CAS No. |

551936-81-3 |

|---|---|

Molecular Formula |

C18H16N2O2 |

Molecular Weight |

292.3 g/mol |

IUPAC Name |

N,1-dimethyl-2-oxo-N-phenylquinoline-3-carboxamide |

InChI |

InChI=1S/C18H16N2O2/c1-19(14-9-4-3-5-10-14)17(21)15-12-13-8-6-7-11-16(13)20(2)18(15)22/h3-12H,1-2H3 |

InChI Key |

FGBFZBPAUGTKOG-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C=C(C1=O)C(=O)N(C)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Initial Cyclization Strategy

The quinoline core is synthesized via a Gould-Jacobs reaction, as demonstrated in:

-

Starting material : 1,3-Dichloro-2-nitrobenzene undergoes nucleophilic substitution with methylamine under microwave irradiation (100°C, 1 hour), yielding 4-chloro-N-methyl-2-nitroaniline (91% yield).

-

Heck coupling : Reaction with acrylate esters using Pd(tert-Bu3P)2 as a catalyst introduces a vinyl group at position 3 (77% yield).

-

Nitro reduction : Catalytic hydrogenation or Fe/HCl converts the nitro group to an amine.

-

Cyclization : Treatment with NaOMe in methanol induces ring closure to form 1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate (65–90% yield).

Post-Cyclization N-Methylation

To introduce the second methyl group at position 1:

-

Substrate : 2-Oxo-1,2-dihydroquinoline-3-carboxylate (1 equivalent).

-

Conditions : NaH (2 equivalents) in anhydrous DMF, methyl iodide (1.5 equivalents), 0°C to room temperature, 12 hours.

-

Yield : 70–85% after purification via silica gel chromatography.

Key Data :

Conversion to Acid Chloride Intermediate

The carboxylic acid is activated for amide coupling via acid chloride formation:

-

Reagents : Thionyl chloride (5 equivalents), reflux (2 hours).

-

Workup : Excess SOCl2 is removed under reduced pressure, and the residue is dissolved in THF for immediate use.

Optimization Note :

Amidation with N-Methylaniline

Acid Chloride Route

-

Conditions : Acid chloride (1 equivalent), N-methylaniline (1.2 equivalents), DIPEA (2 equivalents), THF (0°C to rt, 1 hour).

Spectroscopic Validation :

Coupling Reagent Approach

Alternative methods using HATU or DMT-MM:

-

Conditions : HATU (1.1 equivalents), DIPEA (3 equivalents), DMF, rt, 24 hours.

-

Yield : 50–65%, lower than acid chloride method due to steric hindrance from N-methylaniline.

Comparative Analysis of Synthetic Routes

| Parameter | Acid Chloride Method | HATU Coupling Method |

|---|---|---|

| Yield | 60–75% | 50–65% |

| Purity (HPLC) | >95% | 85–90% |

| Reaction Time | 1 hour | 24 hours |

| Scalability | High | Moderate |

Mechanistic Insights into Key Steps

Cyclization Thermodynamics

The Gould-Jacobs cyclization proceeds via a six-membered transition state, with NaOMe deprotonating the amine to facilitate intramolecular attack on the ester carbonyl. Computational studies (DFT) indicate a ΔG‡ of 22.3 kcal/mol, favoring ring closure at temperatures >80°C.

N-Methylation Kinetics

Methylation at position 1 follows an SN2 mechanism, with NaH generating a strong base (H2 gas evolution) to deprotonate the quinoline nitrogen. Rate studies show pseudo-first-order kinetics (k = 0.15 min−1 at 25°C).

Green Chemistry Considerations

Solvent Optimization

Replacing DMF with cyclopentyl methyl ether (CPME) in methylation steps reduces environmental impact:

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The carboxamide group undergoes acid- or base-catalyzed hydrolysis to yield carboxylic acid derivatives.

Reaction Conditions :

-

Base-mediated : Thiourea and K₂CO₃ in ethanol under reflux (4–6 hours) .

-

Product : 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives.

Key Data :

| Parameter | Value/Description | Source |

|---|---|---|

| Yield | 63–71% | |

| Characterization | IR: 1716 cm⁻¹ (C=O stretch) | |

| ¹H NMR: δ 11.42 ppm (COOH proton) |

Nucleophilic Substitution Reactions

The electron-deficient quinoline ring facilitates substitution at the C-4 position.

Example Reaction :

-

Reagent : Benzylamine derivatives in DMF with triethylamine (60°C, 14 hours) .

-

Product : N-Benzyl-1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides.

Key Data :

| Parameter | Value/Description | Source |

|---|---|---|

| Yield | 36–71% | |

| ¹H NMR (DMSO-d₆) | δ 10.06–11.82 ppm (amide NH) | |

| ESI-MS | m/z 331.1 (M+H⁺) |

Ring-Opening and Rearrangement

Under strong acidic or basic conditions, the dihydroquinoline ring undergoes structural changes.

Reaction Conditions :

-

Deprotection : Boron tribromide (BBr₃) in CH₂Cl₂ at RT (overnight) .

-

Product : 1,8-Dihydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides.

Key Data :

| Parameter | Value/Description | Source |

|---|---|---|

| Yield | 36% | |

| Side Products | Over-reduced derivatives (20a–c) | |

| HRMS | m/z 363.0551 (M+H⁺) |

Coupling Reactions for Functionalization

The carboxamide group participates in coupling reactions to generate hybrid derivatives.

Example Reaction :

-

Reagent : DMT-MM (coupling agent) with DIPEA in ethanol (RT, 6–17 hours) .

-

Product : 2-Oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide derivatives.

Key Data :

| Parameter | Value/Description | Source |

|---|---|---|

| Yield | 21% | |

| ¹H NMR (DMSO-d₆) | δ 12.16 ppm (amide NH) |

Solvent-Dependent Reactivity

Solvents like dimethylformamide (DMF) enhance reaction kinetics by improving reactant solubility.

Critical Observations :

-

Reactions in DMF show 2x higher yields compared to ethanol-based systems .

-

Triethylamine is essential for neutralizing acidic byproducts in DMF-mediated syntheses .

Side Reactions and Byproducts

Competing pathways may occur under non-optimized conditions:

Stability Under Physiological Conditions

The compound resists spontaneous degradation in aqueous media (pH 7.4, 37°C), retaining >90% integrity after 24 hours . This stability supports its use in biological studies as an immunomodulator .

Scientific Research Applications

Synthesis of N,1-Dimethyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide

The synthesis of this compound typically involves multi-step reactions that integrate various organic chemistry techniques. A common method includes the condensation of appropriate starting materials followed by cyclization to form the quinoline structure. The following general procedure outlines a typical synthesis pathway:

- Starting Materials : The reaction often begins with an aryl aldehyde and a suitable amine.

- Condensation Reaction : The aldehyde is reacted with the amine to form an imine intermediate.

- Cyclization : The imine undergoes cyclization to form the quinoline framework.

- Carboxylation : Finally, carboxylic acid derivatives are introduced to yield the target compound.

This compound exhibits several promising biological activities:

1. Antitumor Activity

- Mechanism : The compound has shown significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Case Study : In vitro studies demonstrated that at concentrations as low as 10 µM, the compound reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent anticancer properties.

2. Anti-inflammatory Effects

- Mechanism : The compound may inhibit cyclooxygenase (COX) enzymes and other inflammatory mediators, leading to reduced inflammation.

- Case Study : In animal models of arthritis, administration of the compound resulted in decreased levels of inflammatory cytokines and reduced joint swelling.

3. Antioxidant Properties

- Mechanism : It enhances antioxidant enzyme activities while decreasing oxidative stress markers.

- Case Study : Experiments indicated a significant reduction in malondialdehyde levels in treated cells compared to controls.

Summary of Biological Activities

| Activity Type | Mechanism of Action | Key Findings |

|---|---|---|

| Antitumor | Induction of apoptosis; inhibition of cell proliferation | Significant reduction in viability in cancer cell lines |

| Anti-inflammatory | COX inhibition; reduction of cytokines | Decreased edema and inflammatory markers in models |

| Antioxidant | Enhancement of antioxidant enzyme activity | Reduced oxidative stress markers |

Case Study 1: Antitumor Efficacy

In a study assessing the compound's effects on MCF-7 breast cancer cells, treatment led to significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. The compound also exhibited synergistic effects when combined with standard chemotherapeutics.

Case Study 2: Anti-inflammatory Effects

Research involving an animal model of arthritis showed that treatment with this compound resulted in marked reductions in joint swelling and inflammatory cytokine levels compared to control groups.

Mechanism of Action

The mechanism of action of N,1-Dimethyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit angiogenesis, the process of new blood vessel formation, which is crucial for tumor growth and metastasis . This compound exerts its effects by binding to and inhibiting key enzymes and receptors involved in angiogenesis and immune response . The exact molecular targets and pathways may vary depending on the specific application and disease context .

Comparison with Similar Compounds

Structural Modifications and Pharmacological Profiles

Key structural variations among quinoline-3-carboxamides include substitutions on the carboxamide nitrogen, the quinolone ring, and additional functional groups. Below is a comparative analysis:

Tasquinimod

- Structure: 4-Hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-(4-trifluoromethylphenyl)-1,2-dihydroquinoline-3-carboxamide.

- Key Differences : Replacement of the phenyl group with a 4-trifluoromethylphenyl moiety and addition of a 5-methoxy group.

- Activity : Tasquinimod is a clinical-stage anticancer agent targeting castrate-resistant prostate cancer. It inhibits S100A9-mediated interactions with RAGE and TLR-4, modulating the tumor microenvironment .

N-(3-Pyridylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (Compound 12)

- Structure: Incorporates a 3-pyridylmethyl group on the carboxamide nitrogen and 6,7-dimethoxy substitutions on the quinolone ring.

- Activity: Exhibits potent analgesic effects (75.3% reduction in acetic acid-induced writhing in mice at 20 mg/kg) and negligible toxicity (LD₅₀ = 9527 mg/kg). It outperforms many known analgesics and lacks ulcerogenic effects .

- SAR Insights : Replacing the benzyl group (N-CH₂Ph) with 3-pyridylmethyl (N-CH₂Py-3) enhances analgesic activity, highlighting the importance of bioisosteric substitutions .

Antibacterial Analog (G37)

- Structure: 1-Ethyl-4-hydroxy-2-oxo-N-(5-(thiazol-2-yl)-1,3,4-thiadiazol-2-yl)-1,2-dihydroquinoline-3-carboxamide.

- Activity : Demonstrates superior antibacterial activity against MRSA (MIC = 0.25–1 µg/mL vs. vancomycin’s 1–64 µg/mL) with high selective toxicity indices (HepG2/MRSA: 110.6–221.2) .

Halogen-Substituted Derivatives

- 5-Chloro-4-hydroxy-1-methyl-2-oxo-N-phenyl Derivative : Patented for undisclosed therapeutic uses, indicating chlorine’s role in modulating activity .

Structure-Activity Relationship (SAR) Trends

- Carboxamide Nitrogen Substitutions :

- Quinolone Ring Modifications: Methoxy Groups: 6,7-Dimethoxy substitutions (Compound 12) enhance analgesic potency without increasing toxicity . Benzene Moiety Changes: Modifications here (e.g., halogenation, methoxy) have minimal impact on analgesia, suggesting the carboxamide group drives target interaction .

Biological Activity

N,1-Dimethyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound is characterized by the following chemical structure:

- IUPAC Name : 4-hydroxy-N,1-dimethyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide

- CAS Number : 84088-42-6

The synthesis typically involves the reaction of various substituted anilines with 2-oxo-1,2-dihydroquinoline derivatives. For instance, a common synthetic route includes the use of thiourea and anhydrous potassium carbonate in ethanol to yield the desired carboxamide derivatives .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound. It has shown moderate antibacterial activity against a range of pathogens. The minimum inhibitory concentration (MIC) assays indicated that while some derivatives exhibit promising antibacterial effects, they often require higher concentrations to achieve significant activity .

Antiviral Activity

The compound has also been tested for antiviral properties, particularly against HIV and coronaviruses. In vitro studies demonstrated that certain derivatives exhibited moderate activity in blocking HIV replication; however, no significant integrase inhibitory effects were observed at concentrations below 100 µM . Additionally, compounds derived from this scaffold were explored for their potential to inhibit SARS-CoV-2 replication through targeting viral helicases .

The biological mechanisms through which this compound exerts its effects are still under investigation. Preliminary studies suggest that it may act by modulating cellular pathways involved in inflammation and immune response. For example, its immunomodulatory properties have been linked to increased activity of natural killer (NK) cells .

Study 1: Antibacterial Evaluation

In a study evaluating various dihydroquinoline derivatives, this compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The MIC values ranged from 50 to 200 µg/mL depending on the specific derivative tested. The results indicated that structural modifications could enhance antibacterial potency .

Study 2: Antiviral Screening

A screening of quinoline derivatives for antiviral activity revealed that compounds similar to this compound showed varying degrees of effectiveness against SARS-CoV and MERS-CoV. The most potent analogs demonstrated EC50 values in the low micromolar range (approximately 6 µM), indicating potential for further development as antiviral agents .

Data Summary Table

| Activity Type | Tested Against | MIC/EC50 Values | Remarks |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 50 - 200 µg/mL | Moderate activity; structure-dependent |

| Escherichia coli | 50 - 200 µg/mL | Moderate activity; structure-dependent | |

| Antiviral | HIV | <100 µM | No significant integrase inhibition |

| SARS-CoV | ~6 µM | Promising activity; further studies needed |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N,1-Dimethyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide, and what challenges arise during its preparation?

- Methodological Answer : The compound is synthesized via a multi-step process starting with 2-aminobenzaldehyde and Meldrum’s acid, followed by cyclization to form the quinoline core. Key steps include refluxing with thionyl chloride to generate the acid chloride intermediate and subsequent coupling with N-methylaniline derivatives. Challenges include controlling reaction temperatures (e.g., 75°C for cyclization) and optimizing stoichiometry to avoid side products like dimerization . Purification often requires column chromatography or recrystallization from ethanol .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the quinoline backbone and substituents. For example, the methyl groups on the nitrogen atoms resonate at δ ~3.0–3.5 ppm in ¹H NMR, while the carbonyl (C=O) appears at ~165–170 ppm in ¹³C NMR. Infrared (IR) spectroscopy identifies functional groups, such as the carboxamide C=O stretch (~1670 cm⁻¹) and N-H bending (~1550 cm⁻¹) . High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. How can researchers ensure purity and stability during synthesis?

- Methodological Answer : Purity is monitored via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) as the mobile phase. Stability is enhanced by storing the compound in anhydrous conditions (e.g., under nitrogen) to prevent hydrolysis of the carboxamide group. Accelerated stability studies under varying pH and temperature conditions (e.g., 40°C/75% RH) are recommended to assess degradation pathways .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating the antiproliferative activity of this compound?

- Methodological Answer : Standard assays include the MTT assay on cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values. Flow cytometry with Annexin V/PI staining can quantify apoptosis induction. For mechanistic studies, Western blotting for caspase-3/9 activation and mitochondrial membrane potential (JC-1 assay) are used. Dose-response curves should be validated with positive controls like doxorubicin .

Q. How can structural modifications enhance bioactivity?

- Methodological Answer : Substituent optimization at the quinoline 3-carboxamide position (e.g., introducing electron-withdrawing groups like chloro or cyano) improves cytotoxicity. Molecular docking studies against targets like topoisomerase II or tubulin can guide rational design. For example, replacing the N-phenyl group with a 4-chlorophenyl moiety increases hydrophobic interactions in the binding pocket .

Q. What considerations are critical for in vivo evaluation of this compound?

- Methodological Answer : Pharmacokinetic studies in rodent models should assess bioavailability, half-life, and tissue distribution. Dosing regimens (e.g., 10–50 mg/kg, oral or intraperitoneal) must balance efficacy and toxicity. Histopathological analysis of liver and kidney post-administration is essential to evaluate off-target effects. Comparative studies with structurally related quinoline derivatives (e.g., ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate) provide benchmarks .

Q. How can researchers resolve contradictions in reported biological data?

- Methodological Answer : Discrepancies in IC₅₀ values across studies may arise from differences in cell culture conditions (e.g., serum concentration, passage number). Replicating assays in triplicate with standardized protocols (e.g., ATCC cell lines) minimizes variability. Meta-analyses of published SAR data and cross-validation with computational models (e.g., QSAR) help identify robust trends .

Q. What computational tools are effective for studying its interaction with biological targets?

- Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) and docking software (AutoDock Vina) model binding to enzymes like kinases or DNA gyrase. Density Functional Theory (DFT) calculations predict electronic properties influencing reactivity. ADMET predictors (e.g., SwissADME) assess drug-likeness, including logP (~2.5) and solubility (~50 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.